molecular formula C7H9BrN2O B1527667 3-Bromo-6-methoxybenzene-1,2-diamine CAS No. 860465-93-6

3-Bromo-6-methoxybenzene-1,2-diamine

Cat. No. B1527667
M. Wt: 217.06 g/mol
InChI Key: HTNRRCCXOPNUDZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxybenzene-1,2-diamine, with the CAS Number 860465-93-6, is a chemical compound with a molecular weight of 217.07 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methoxybenzene-1,2-diamine is represented by the linear formula C7H9BrN2O . The InChI code for this compound is 1S/C7H9BrN2O/c1-11-5-3-2-4 (8)6 (9)7 (5)10/h2-3H,9-10H2,1H3 .


Physical And Chemical Properties Analysis

3-Bromo-6-methoxybenzene-1,2-diamine is a solid compound that should be stored in a dark place, sealed in dry conditions, and at temperatures between 2-8°C .

Scientific Research Applications

Ion Sensing and Membrane Electrodes

A study by Soleymanpour, Rad, and Niknam (2006) explored the complexation of a synthesized diamine compound with different ions, finding the best interaction with Be2+ ion. This compound was used as a beryllium ion carrier in a PVC membrane electrode for potentiometric determination of Be2+ ion in water samples, demonstrating its potential in environmental monitoring and analytical chemistry Soleymanpour, Rad, & Niknam, 2006.

Environmental Chemistry

Führer and Ballschmiter (1998) investigated the presence of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean, highlighting the mixed biogenic and anthropogenic origins of these compounds. This study emphasizes the importance of understanding the environmental distribution and sources of organohalogens Führer & Ballschmiter, 1998.

Organic Synthesis and Catalysis

Niknam and Nasehi (2002) reported on the use of a similar diamine compound as a catalyst for the regioselective ring opening of epoxides with elemental iodine and bromine, affording vicinal iodo alcohols and bromo alcohols. This showcases the compound's utility in synthetic organic chemistry for the production of functionalized molecules Niknam & Nasehi, 2002.

Polymer and Materials Science

Jin et al. (2016) introduced a functional group addition product of a related methoxybenzene compound as an electron acceptor in polymer solar cells, demonstrating an improved photovoltaic performance compared to traditional materials. This highlights the potential of these compounds in the development of more efficient solar energy harvesting technologies Jin et al., 2016.

Environmental Degradation Studies

Manasfi et al. (2015) studied the degradation products of Benzophenone-3 in chlorinated seawater swimming pools, identifying the transformation products and pathways. This research is critical for understanding the environmental impact and fate of organic UV filters in aquatic environments Manasfi et al., 2015.

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning” associated with it . It has several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-6-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRRCCXOPNUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxybenzene-1,2-diamine

Synthesis routes and methods

Procedure details

A solution of 1.12 g (4.04 mmol) 1-bromo-4-methoxy-2,3-dinitro-benzene in 25 ml THF is hydrogenated in the presence of 100 mg Raney-Nickel (B113W Degussa) at normal pressure for 3 h. The catalyst is filtered off and the filtrate is concentrated in vacuo to afford 871 mg of the title compound as a grey crystalline solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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